(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid
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Description
(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C13H15NO5S and its molecular weight is 297.33. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The molecular structure of (2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid can be represented as follows:
- Molecular Formula : C14H15NO4S
- Molecular Weight : 293.34 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antitumor Activity
Research indicates that derivatives of oxobutenoic acids exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in isolation; however, its structural analogs demonstrate promising results against prostate cancer cells (PC3) and other malignancies .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to decrease cell viability in vitro through the modulation of signaling pathways involved in cell growth.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that derivatives may possess antioxidant capabilities, reducing oxidative stress within cells.
Case Study 1: Antitumor Activity in Prostate Cancer
In a study examining various substituted oxobutenoic acids, one compound demonstrated an IC50 value of approximately 50 µM against PC3 cells, indicating significant cytotoxicity. The mechanism was linked to the downregulation of alpha1 adrenergic receptors, which play a role in cancer cell proliferation and survival .
Case Study 2: Inhibition of Type III Secretion System (T3SS)
Research into related compounds has revealed their potential to inhibit the Type III secretion system in pathogenic bacteria. This inhibition could represent a novel therapeutic approach against bacterial infections by targeting virulence factors rather than traditional antibiotic mechanisms .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
(Z)-4-[(3-methoxycarbonyl-5-propylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-3-4-8-7-9(13(18)19-2)12(20-8)14-10(15)5-6-11(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOFRIDGPNJENE-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(S1)NC(=O)/C=C\C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.